molecular formula C10H16ClNO3S B13788272 Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride CAS No. 67057-91-4

Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride

Cat. No.: B13788272
CAS No.: 67057-91-4
M. Wt: 265.76 g/mol
InChI Key: OVFKILGCSBHWNF-UHFFFAOYSA-N
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Description

Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride is a chemical compound with the molecular formula C10H16ClNO3S. It is a derivative of ethylamine and is characterized by the presence of a methoxyphenylsulfonyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride typically involves the reaction of 2-(4-methoxyphenylsulfonyl)ethylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-(4-methoxyphenylsulfonyl)ethylamine} + \text{methyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A related compound with similar structural features but different functional groups.

    2-(4-Methoxyphenyl)ethylamine: Another similar compound with variations in the substitution pattern.

Uniqueness

Ethylamine, 2-(4-methoxyphenylsulfonyl)-N-methyl-, hydrochloride is unique due to the presence of the methoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

67057-91-4

Molecular Formula

C10H16ClNO3S

Molecular Weight

265.76 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfonylethyl-methylazanium;chloride

InChI

InChI=1S/C10H15NO3S.ClH/c1-11-7-8-15(12,13)10-5-3-9(14-2)4-6-10;/h3-6,11H,7-8H2,1-2H3;1H

InChI Key

OVFKILGCSBHWNF-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCS(=O)(=O)C1=CC=C(C=C1)OC.[Cl-]

Origin of Product

United States

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